molecular formula C8H6ClNS B2498006 7-Chloro-3-methylthieno[2,3-C]pyridine CAS No. 209287-21-8

7-Chloro-3-methylthieno[2,3-C]pyridine

Cat. No.: B2498006
CAS No.: 209287-21-8
M. Wt: 183.65
InChI Key: JLHSWJPUDDAHMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Chloro-3-methylthieno[2,3-C]pyridine is an organic compound with the molecular formula C8H6ClNS. It is characterized by a fused ring structure consisting of a thieno and pyridine ring, with a chlorine atom at the 7th position and a methyl group at the 3rd position. This compound is known for its yellow to orange solid appearance and is used in various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-3-methylthieno[2,3-C]pyridine can be achieved through specific organic synthesis routes. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction typically requires the use of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the formation of the thieno[2,3-C]pyridine ring system .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified through crystallization or chromatography techniques to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-3-methylthieno[2,3-C]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-Chloro-3-methylthieno[2,3-C]pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-Chloro-3-methylthieno[2,3-C]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the molecule .

Comparison with Similar Compounds

Similar Compounds

  • 7-Chloro-3-methylthieno[3,2-b]pyridine
  • 7-Chloro-3-methylthieno[2,3-d]pyridine
  • 7-Chloro-3-methylthieno[2,3-e]pyridine

Uniqueness

7-Chloro-3-methylthieno[2,3-C]pyridine is unique due to its specific ring structure and the position of the chlorine and methyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable in various research applications .

Properties

IUPAC Name

7-chloro-3-methylthieno[2,3-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNS/c1-5-4-11-7-6(5)2-3-10-8(7)9/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLHSWJPUDDAHMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=C1C=CN=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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